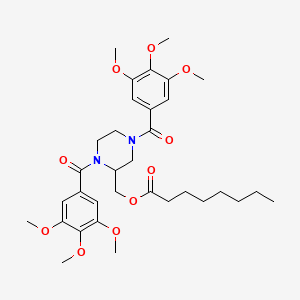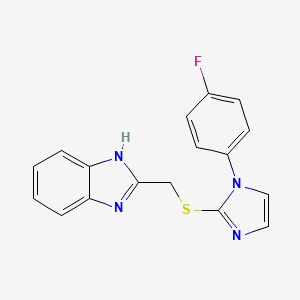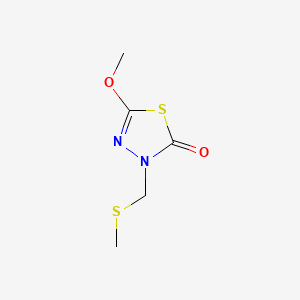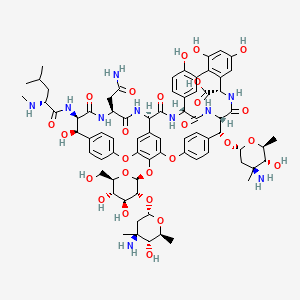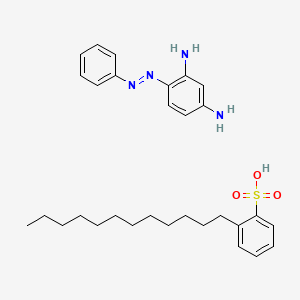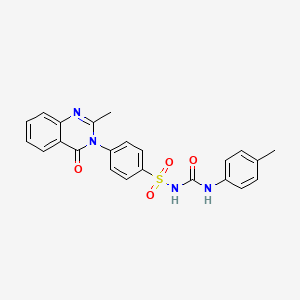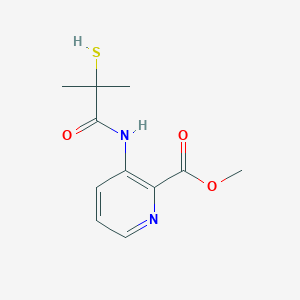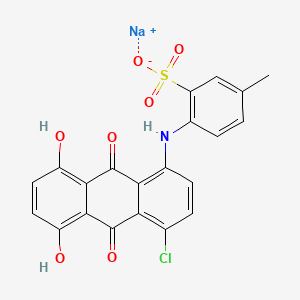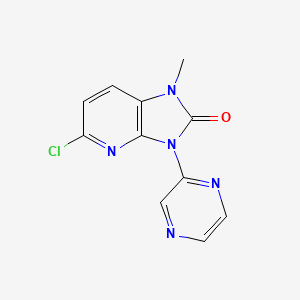
1H-Imidazo(4,5-b)pyridin-2(3H)-one, 5-chloro-1-methyl-3-(2-pyrazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of BRN 5078258 involves several synthetic routes and reaction conditions. One common method includes the reaction of Benzo (B) thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to obtain the target product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
BRN 5078258 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. For example, the compound can be oxidized using potassium permanganate or reduced using lithium aluminum hydride. Substitution reactions often involve halogenation with reagents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
BRN 5078258 has a wide range of scientific research applications. In chemistry, it is used as a starting material or intermediate in organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, BRN 5078258 is investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets. In industry, the compound is used in the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of BRN 5078258 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and signaling pathways. For example, BRN 5078258 may interact with enzymes or receptors, modulating their activity and influencing downstream effects .
Comparaison Avec Des Composés Similaires
BRN 5078258 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous chemical structures or properties. For instance, compounds like 3-Chlorobenzo (B) thiophene-2-carboxylic acid and Fmoc-1-AminocyClohexanecarboxylic acid share some structural similarities with BRN 5078258 . BRN 5078258 stands out due to its specific reactivity and applications in various fields.
Propriétés
Numéro CAS |
89660-29-7 |
|---|---|
Formule moléculaire |
C11H8ClN5O |
Poids moléculaire |
261.67 g/mol |
Nom IUPAC |
5-chloro-1-methyl-3-pyrazin-2-ylimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C11H8ClN5O/c1-16-7-2-3-8(12)15-10(7)17(11(16)18)9-6-13-4-5-14-9/h2-6H,1H3 |
Clé InChI |
PHOBGFCKWFKEFH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(N=C(C=C2)Cl)N(C1=O)C3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


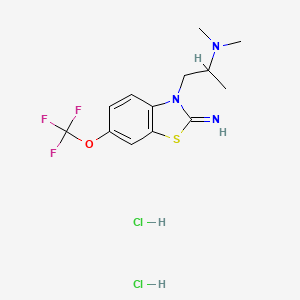
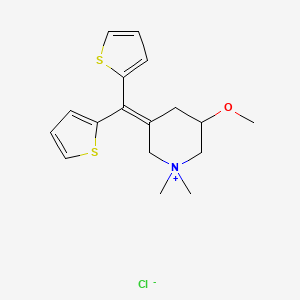
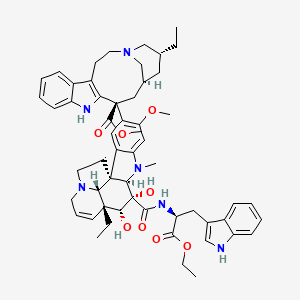
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(2-methylpropyl)-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12763136.png)
